molecular formula C25H33N5O3 B1649307 7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide CAS No. 1564268-19-4

7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide

Cat. No.: B1649307
CAS No.: 1564268-19-4
M. Wt: 451.6 g/mol
InChI Key: CJIPEACKIJJYED-UHFFFAOYSA-N
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Description

“(rac)-BAY1238097” is a BET inhibitor that targets the BRD4 protein. Its chemical structure is characterized by a molecular formula of C₂₅H₃₃N₅O₃ and a molecular weight of 451.56 g/mol . This compound has garnered attention in cancer research due to its potent inhibitory effects on BRD4 .

Preparation Methods

The synthetic routes for “(rac)-BAY1238097” have not been extensively documented in the literature. it is available for research purposes, and its industrial production methods remain proprietary. Researchers typically obtain it through custom synthesis services.

Chemical Reactions Analysis

“(rac)-BAY1238097” undergoes various chemical reactions, including oxidation, reduction, and substitution Common reagents and conditions used in these reactions are not explicitly reported

Scientific Research Applications

The compound finds applications across multiple scientific domains:

  • Cancer Research: : As a BET inhibitor, “(rac)-BAY1238097” shows promise in cancer studies. Researchers investigate its effects on tumor growth, cell proliferation, and gene expression.

  • Epigenetics: : BET inhibitors like “(rac)-BAY1238097” impact gene regulation by targeting bromodomain-containing proteins. They play a crucial role in epigenetic control.

  • Drug Development: : Researchers explore its potential as a therapeutic agent, especially in hematological malignancies.

Mechanism of Action

The mechanism of action involves binding to the bromodomain of BRD4. By disrupting protein-protein interactions, “(rac)-BAY1238097” modulates gene transcription, affecting cell fate and proliferation. The specific molecular targets and pathways influenced by this compound require further investigation.

Comparison with Similar Compounds

While detailed comparisons are scarce, “(rac)-BAY1238097” belongs to a class of BET inhibitors. Its uniqueness lies in its specific chemical scaffold, distinguishing it from other compounds in this category.

Properties

IUPAC Name

7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O3/c1-17-14-19-15-22(32-4)23(33-5)16-21(19)24(27-30(17)25(31)26-2)18-6-8-20(9-7-18)29-12-10-28(3)11-13-29/h6-9,15-17H,10-14H2,1-5H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJIPEACKIJJYED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C=C2C(=NN1C(=O)NC)C3=CC=C(C=C3)N4CCN(CC4)C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201108063
Record name 4,5-Dihydro-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methyl-1-piperazinyl)phenyl]-3H-2,3-benzodiazepine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201108063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1564268-19-4
Record name 4,5-Dihydro-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methyl-1-piperazinyl)phenyl]-3H-2,3-benzodiazepine-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1564268-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methyl-1-piperazinyl)phenyl]-3H-2,3-benzodiazepine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201108063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide
Reactant of Route 2
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7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide
Reactant of Route 5
Reactant of Route 5
7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide
Reactant of Route 6
Reactant of Route 6
7,8-dimethoxy-N,4-dimethyl-1-[4-(4-methylpiperazin-1-yl)phenyl]-4,5-dihydro-2,3-benzodiazepine-3-carboxamide

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